

# Preclinical Efficacy of ME-143: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ME-143   |           |
| Cat. No.:            | B1676121 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ME-143**, also known as NV-143, is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX). This enzyme is ectopically expressed on the surface of cancer cells and is implicated in tumor growth and progression. Preclinical studies have demonstrated the broad-spectrum anti-cancer activity of **ME-143** in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical research on **ME-143**'s efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

### **Core Mechanism of Action: Inhibition of ENOX2**

The primary mechanism of action of **ME-143** is the targeted inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase. ENOX2 is a growth-related cell surface protein with both oxidative and protein disulfide-thiol interchange activities, which are crucial for cancer cell enlargement and proliferation.

**ME-143** has been shown to directly bind to purified recombinant ENOX2 with a high affinity, exhibiting a dissociation constant (Kd) of 43 nM.[1] This binding effectively blocks the enzymatic functions of ENOX2.



## **Inhibition of ENOX2 Enzymatic Activities**

Preclinical studies have demonstrated that **ME-143** inhibits both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1]

- Oxidative Activity: ME-143 rapidly blocks the oxidation of NADH and reduced coenzyme
   Q10, key substrates for ENOX2's oxidative function.[1]
- Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity by ME-143 occurs
  progressively over a 60-minute interval, spanning three cycles of the enzyme's activity. This
  inhibition directly correlates with the cessation of cancer cell enlargement, a critical step for
  cell cycle progression.[1]

Importantly, **ME-143** is highly specific for the tumor-associated ENOX2, showing no significant inhibition of the constitutive ENOX1 (CNOX) found on non-cancerous cells.[1]

## **Signaling Pathway Modulation**

Beyond direct enzyme inhibition, **ME-143** has been reported to modulate key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.

## Wnt/β-catenin Signaling Pathway

The Wnt/ $\beta$ -catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including colorectal cancer. In the canonical Wnt pathway, the stabilization and nuclear translocation of  $\beta$ -catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of target genes that drive cell proliferation.

While the precise molecular interactions are still under investigation, **ME-143** is suggested to inhibit the Wnt/ $\beta$ -catenin pathway, leading to a reduction in the nuclear pool of  $\beta$ -catenin and decreased transcriptional activity of TCF/LEF. This contributes to the anti-proliferative effects of **ME-143** in cancer cells.

**Figure 1:** Proposed mechanism of **ME-143** on the Wnt/ $\beta$ -catenin signaling pathway.

## **Quantitative Data on Preclinical Efficacy**



The preclinical efficacy of **ME-143** has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative activity.

| Cell Line             | Cancer<br>Type     | Assay               | Endpoint | ME-143<br>Concentr<br>ation | Result                             | Referenc<br>e |
|-----------------------|--------------------|---------------------|----------|-----------------------------|------------------------------------|---------------|
| Various               | Ovarian and others | Cell<br>Growth      | EC50     | 20-50 nM                    | Inhibition of cell growth          | [1][2]        |
| HeLa                  | Cervical<br>Cancer | ENOX2<br>Activity   | EC50     | ~50 nM                      | Inhibition of<br>NADH<br>oxidation | [3]           |
| Recombina<br>nt ENOX2 | -                  | Binding<br>Affinity | Kd       | 43 nM                       | Direct<br>binding                  | [1][2]        |

Table 1: In Vitro Efficacy of ME-143

# Detailed Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of ME-143 on cancer cell viability.[3]

#### Materials:

- Cancer cell line of interest (e.g., HeLa)
- · Complete growth medium
- 96-well culture plates
- ME-143 stock solution (dissolved in a suitable solvent, e.g., ethanol)
- Phosphate-buffered saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution



- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10<sup>4</sup> cells per well and allow them to adhere for 8-12 hours at 37°C in a 5% CO2 incubator.
- Treatment: Wash the cells once with sterile PBS. Prepare serial dilutions of ME-143 in complete growth medium and add to the respective wells. Include untreated control wells.
- Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.
- Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the untreated control.

## **ENOX2 Activity Assay (NADH Oxidation)**

This protocol is based on the spectrophotometric measurement of NADH oxidation by ENOX2. [3]

#### Materials:

- Source of ENOX2 (e.g., recombinant ENOX2 or cancer cell lysates)
- Reaction buffer: 25 mM Tris-MES (pH 7.2), 100 μM GSH, 1 mM KCN
- NADH solution (150 μM)



- ME-143 stock solution
- Spectrophotometer with temperature control

#### Procedure:

- Reaction Setup: In a cuvette, prepare the reaction mixture containing the reaction buffer and the ENOX2 source.
- Inhibitor Addition: For inhibition studies, add varying concentrations of ME-143 to the reaction mixture and pre-incubate for a specified time.
- Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.
- Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C with continuous recording.
- Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the EC50 value for ME-143 inhibition by plotting the percentage of inhibition against the logarithm of the ME-143 concentration.

## Western Blot Analysis for Wnt/β-catenin Pathway Proteins

This is a general protocol for assessing the levels of key proteins in the Wnt/ $\beta$ -catenin pathway. Specific antibody concentrations and incubation times may need to be optimized.

#### Materials:

- Cancer cells treated with ME-143
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-TCF/LEF, anti-c-Myc, anti-Cyclin D1)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).

## **Experimental Workflow Diagrams**





Click to download full resolution via product page

Figure 2: Workflow for a typical cell viability (MTT) assay.





Click to download full resolution via product page

Figure 3: Workflow for an ENOX2 enzymatic activity assay.

## Conclusion

The preclinical data for **ME-143** strongly support its continued investigation as a novel anticancer agent. Its specific and potent inhibition of the tumor-associated enzyme ENOX2, coupled with its ability to modulate oncogenic signaling pathways like Wnt/β-catenin, provides a solid rationale for its therapeutic potential. The quantitative data from in vitro studies demonstrate its efficacy at nanomolar concentrations. Further in vivo studies are warranted to fully elucidate its anti-tumor activity in various cancer models and to establish optimal dosing and treatment regimens for potential clinical translation. This technical guide provides a



foundational understanding of the preclinical evidence supporting the efficacy of **ME-143** and offers detailed methodologies for researchers to build upon in their future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The promise and challenge of ovarian cancer models Hasan Translational Cancer Research [tcr.amegroups.org]
- 2. ENOX2 target for the anticancer isoflavone ME-143 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENOX2 Target for the Anticancer Isoflavone ME-143 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Efficacy of ME-143: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676121#preclinical-research-on-me-143-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com